molecular formula C14H21ClN2O2 B8165134 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride

Cat. No.: B8165134
M. Wt: 284.78 g/mol
InChI Key: WFVRGVZQSPCPJM-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 3-methyl-4-(piperidin-4-yl)phenol with chloroacetic acid in the presence of a base to form the phenoxyacetamide intermediate. This intermediate is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines .

Scientific Research Applications

2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)ethanol
  • 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)propanoic acid
  • 2-(3-Methyl-4-(piperidin-4-yl)phenoxy)butanamide

Uniqueness

2-(3-Methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenoxyacetamide moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methyl-4-piperidin-4-ylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-10-8-12(18-9-14(15)17)2-3-13(10)11-4-6-16-7-5-11;/h2-3,8,11,16H,4-7,9H2,1H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRGVZQSPCPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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